molecular formula C16H22N2O3 B2590924 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide CAS No. 921586-96-1

2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide

Cat. No.: B2590924
CAS No.: 921586-96-1
M. Wt: 290.363
InChI Key: MMHQYBFAVXTWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide features a benzoxazepin core fused with a seven-membered heterocyclic ring containing oxygen and nitrogen. The structure includes a 4-oxo group and three methyl substituents (3,3,5-trimethyl) on the benzoxazepin scaffold, with a 2-methylpropanamide moiety attached at the 7-position. This combination of substituents likely influences its physicochemical properties, such as solubility, logP, and conformational flexibility, which are critical for pharmacological activity .

Properties

IUPAC Name

2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10(2)14(19)17-11-6-7-13-12(8-11)18(5)15(20)16(3,4)9-21-13/h6-8,10H,9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHQYBFAVXTWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring, followed by the introduction of the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound can be compared to three structurally related benzoxazepin derivatives (Table 1):

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight Key Features
2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide (Target) 2-methylpropanamide C₁₈H₂₄N₂O₃ 316.40 Propanamide group; three methyl groups on benzoxazepin core
BI81799 4-(trifluoromethyl)benzamide C₂₀H₁₉F₃N₂O₃ 392.37 Trifluoromethyl benzamide; enhanced lipophilicity
BF38395 4-tert-butylbenzamide C₂₃H₂₈N₂O₃ 380.48 Bulky tert-butyl group; potential steric effects
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide 3-methylbenzenesulfonamide C₁₉H₂₃N₂O₄S 375.47 Sulfonamide group; higher polarity compared to amides

Key Observations:

  • Propanamide vs. Benzamide/Sulfonamide: The target compound’s propanamide group differs from the benzamide (BI81799, BF38395) and sulfonamide () substituents.
  • Substituent Effects: The trifluoromethyl group in BI81799 increases lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration compared to the target compound’s 2-methylpropanamide (logP ~2.8). The tert-butyl group in BF38395 introduces steric bulk, possibly hindering binding to flat receptor pockets .
  • Conformational Flexibility: The benzoxazepin core’s puckering (as defined by Cremer-Pople coordinates ) could vary depending on substituents. Methyl groups at the 3,3,5-positions in the target compound may restrict ring flexibility, favoring a specific bioactive conformation.

Pharmacological and Physicochemical Properties

  • Flutamide Analogy: The structurally distinct but functionally related compound flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)-phenyl]propanamide) is a known androgen receptor antagonist . While flutamide’s nitro and trifluoromethyl groups enhance receptor binding, the target compound’s benzoxazepin core may offer improved metabolic stability due to reduced aromatic oxidation.
  • Solubility and Bioavailability: The target compound’s molecular weight (316.40) is lower than BI81799 (392.37) and BF38395 (380.48), suggesting better solubility in aqueous media. However, the absence of polar groups (e.g., sulfonamide in ) may limit its dissolution rate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.